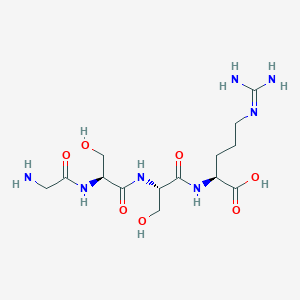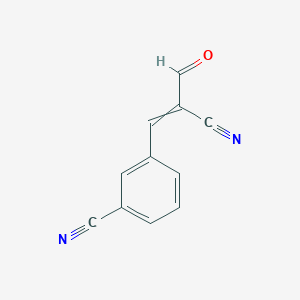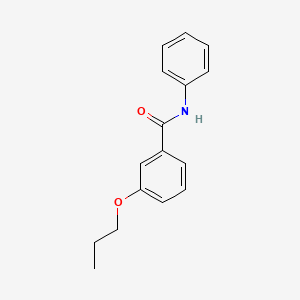
N-phenyl-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3-propoxybenzamide is a chemical compound with the molecular formula C16H17NO2 It is an amide derivative that features a phenyl group attached to a benzamide structure with a propoxy substituent at the third position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3-propoxybenzoic acid.
Reduction: Formation of N-phenyl-3-propoxybenzylamine.
Substitution: Formation of various substituted N-phenyl-3-propoxybenzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral properties, particularly against enterovirus 71.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-phenyl-3-propoxybenzamide involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the replication of enterovirus 71 by binding to viral proteins and interfering with their function . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt viral replication makes it a promising candidate for further study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylbenzamide: Lacks the propoxy substituent, making it less versatile in certain applications.
N-phenyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group, which can affect its reactivity and solubility.
N-phenyl-4-propoxybenzamide: The propoxy group is at the fourth position, leading to different steric and electronic effects.
Uniqueness
N-phenyl-3-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group at the third position enhances its solubility and reactivity, making it suitable for a wider range of applications compared to its analogs.
Eigenschaften
CAS-Nummer |
625412-10-4 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-phenyl-3-propoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
PPDHXMHYIISQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
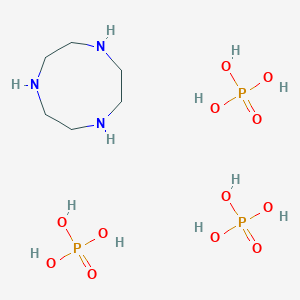
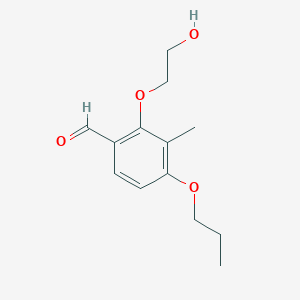
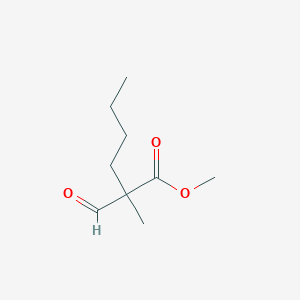
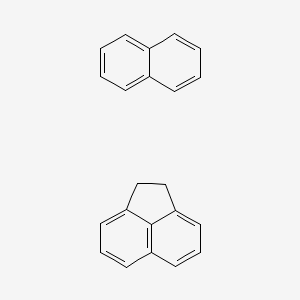
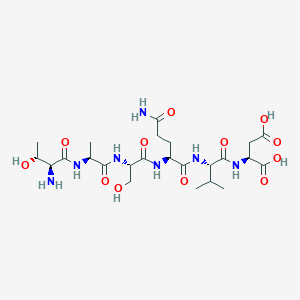
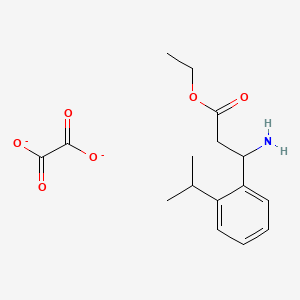
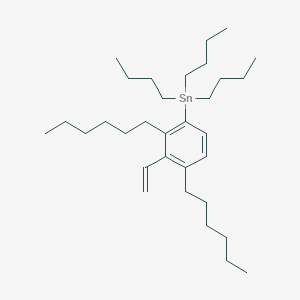
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)
